molecular formula C4H6N2 B151067 1-Methylpyrazole CAS No. 930-36-9

1-Methylpyrazole

Cat. No. B151067
Key on ui cas rn: 930-36-9
M. Wt: 82.1 g/mol
InChI Key: UQFQONCQIQEYPJ-UHFFFAOYSA-N
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Patent
US08541588B2

Procedure details

To a stirred solution of 1-methyl-1H-pyrazole (2.49 mL, 30 mmol) in tetrahydrofuran (100 mL) was added butyllithium (2.5 M in hexane, 15.6 mL, 39 mmol) at −78° C. dropwise. After stirring for 1 hour, triisopropyl borate (27.6 mL, 120 mmol) was added and the reaction mixture was gradually warmed to room temperature for 16 hours. Hydrochloric acid (1 N aqueous solution) was added to the reaction mixture until pH 7 achieved. The mixture was extracted with dichloromethane:methanol (9:1, 5×200 mL). Combined organic extracts were dried over magnesium sulphate and concentrated in vacuo to obtain crude residue. Purification was undertaken by flash column chromatography (ISCO™) eluting with dichloromethane:methanol (7:3, by volume) to afford the title compound as a white solid, 1258 mg, 33% yield.
Quantity
2.49 mL
Type
reactant
Reaction Step One
Quantity
15.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
27.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
33%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[N:3]1.C([Li])CCC.[B:12](OC(C)C)([O:17]C(C)C)[O:13]C(C)C.Cl>O1CCCC1>[CH3:1][N:2]1[C:6]([B:12]([OH:17])[OH:13])=[CH:5][CH:4]=[N:3]1

Inputs

Step One
Name
Quantity
2.49 mL
Type
reactant
Smiles
CN1N=CC=C1
Name
Quantity
15.6 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
27.6 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane:methanol (9:1, 5×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic extracts were dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain crude residue
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
eluting with dichloromethane:methanol (7:3, by volume)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1N=CC=C1B(O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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